(6Z)-3-(3,4-dimethoxyphenyl)-6-[4-(dimethylamino)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one
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Overview
Description
The compound (6Z)-3-(3,4-DIMETHOXYPHENYL)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic molecule that belongs to the class of triazolothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-3-(3,4-DIMETHOXYPHENYL)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde and 4-dimethylaminobenzaldehyde, which undergo condensation reactions with appropriate triazole and thiazole precursors. The reaction conditions usually involve the use of solvents like ethanol or methanol, and catalysts such as p-toluenesulfonic acid to facilitate the condensation process. The final product is obtained through purification techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (6Z)-3-(3,4-DIMETHOXYPHENYL)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, leading to the formation of quinones.
Reduction: The compound can undergo reduction reactions, particularly at the imine (methylidene) group, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
The compound (6Z)-3-(3,4-DIMETHOXYPHENYL)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6Z)-3-(3,4-DIMETHOXYPHENYL)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.
Steviol Glycosides: Natural sweeteners derived from the Stevia plant.
Uniqueness
The uniqueness of (6Z)-3-(3,4-DIMETHOXYPHENYL)-6-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE lies in its complex structure, which combines multiple functional groups and rings, providing a versatile platform for various chemical reactions and applications. Its potential biological activities and therapeutic applications further distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H20N4O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(6Z)-3-(3,4-dimethoxyphenyl)-6-[[4-(dimethylamino)phenyl]methylidene]-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C21H20N4O3S/c1-24(2)15-8-5-13(6-9-15)11-18-20(26)25-19(22-23-21(25)29-18)14-7-10-16(27-3)17(12-14)28-4/h5-12H,1-4H3/b18-11- |
InChI Key |
KEVFPSMUIOLVOU-WQRHYEAKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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